5-Cyclopropyl vs. Unsubstituted Benzofuran: Impact on HCV NS5B Polymerase Inhibition Potency
Derivatization of the benzofuran core with a 5-cyclopropyl group enables the construction of highly potent HCV NS5B polymerase inhibitors. While the unsubstituted benzofuran core alone shows no activity against NS5B, a 5-cyclopropyl-substituted derivative (GSK5852) achieves an IC50 of 50 nM in biochemical assays and sub-nanomolar antiviral EC50 values in cell-based replicon assays . This demonstrates the critical role of the 5-cyclopropyl substitution in achieving target engagement and antiviral efficacy.
| Evidence Dimension | HCV NS5B Polymerase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 50 nM (GSK5852, a 5-cyclopropylbenzofuran derivative) |
| Comparator Or Baseline | Unsubstituted Benzofuran: Not reported/Inactive |
| Quantified Difference | From inactive to 50 nM IC50 |
| Conditions | Biochemical polymerase assay; Replicon EC50: 3.0 nM (GT1a), 1.7 nM (GT1b) |
Why This Matters
Procurement of 5-cyclopropylbenzofuran provides a validated starting point for synthesizing high-potency antiviral candidates, whereas the unsubstituted core would not support this activity.
